Zonampanel
CAS No.: 210245-80-0
Cat. No.: VC0004113
Molecular Formula: C13H9N5O6
Molecular Weight: 331.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 210245-80-0 |
---|---|
Molecular Formula | C13H9N5O6 |
Molecular Weight | 331.24 g/mol |
IUPAC Name | 2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid |
Standard InChI | InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20) |
Standard InChI Key | SPXYHZRWPRQLNS-UHFFFAOYSA-N |
SMILES | C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-] |
Appearance | Solid powder |
Chemical and Structural Profile
Molecular Architecture
Zonampanel’s chemical structure is defined by the formula C₁₃H₉N₅O₆, with a molar mass of 331.244 g/mol . The compound features a quinoxalinedione core substituted with an imidazole ring and a nitro group at strategic positions, enabling selective binding to AMPA receptors (Figure 1). Its decarboxymethylated analog, YM90K, lacks the acetic acid side chain, altering transporter affinity and substrate specificity .
Table 1: Physicochemical Properties of Zonampanel
Property | Value |
---|---|
Molecular Formula | C₁₃H₉N₅O₆ |
Molar Mass | 331.244 g/mol |
Primary Elimination | Renal (via organic anion transporters) |
Water Solubility | Not reported |
Pharmacological Mechanisms
AMPA Receptor Antagonism
Zonampanel competitively inhibits AMPA receptors, glutamate-gated ion channels critical for excitatory synaptic transmission. By blocking excessive glutamate-induced calcium influx during ischemia, it mitigates neuronal excitotoxicity—a key driver of stroke-related damage . Preclinical studies in rodent stroke models demonstrated reduced infarct volume and improved motor function at doses of 1–10 mg/kg .
Neuroprotective Efficacy in Animal Models
In transient middle cerebral artery occlusion (tMCAO) models, zonampanel administration within 2 hours post-ischemia preserved 40–50% of cortical neurons compared to controls . Notably, it avoided the hemorrhagic complications seen with other anticoagulant therapies, making it a candidate for combination regimens .
Pharmacokinetics and Drug Disposition
Renal Excretion Pathways
Zonampanel is predominantly eliminated unchanged in urine, with renal clearance mediated by organic anion transporters (OATs). In vitro studies using transfected cells revealed:
Table 2: Transport Kinetics of Zonampanel by Human OATs
Transporter | Localization | Km (μM) | Inhibition by Probenecid |
---|---|---|---|
hOAT1 | Basolateral membrane | 1.4 | Competitive (IC₅₀ = 8.2 μM) |
hOAT3 | Basolateral membrane | 7.7 | Competitive (IC₅₀ = 12.1 μM) |
hOAT4 | Apical membrane | 215 | Competitive (IC₅₀ = 89 μM) |
Data derived from radiolabeled uptake assays show zonampanel’s uptake into proximal tubules via hOAT1/hOAT3 and apical efflux via hOAT4 . Cimetidine, a hOAT3 inhibitor, reduces zonampanel clearance by 35% in vitro, suggesting potential drug-drug interactions .
Plasma Protein Binding and Distribution
While specific protein binding data are unavailable, zonampanel’s carboxylic acid group likely confers moderate albumin affinity. Its volume of distribution in primates approximated 0.6 L/kg, indicating limited tissue penetration beyond the vascular compartment .
Clinical Development and Challenges
Phase II Trials in Acute Ischemic Stroke
A multicenter, double-blind trial randomized 180 patients to zonampanel (20 mg/kg IV) or placebo within 6 hours of stroke onset. Although the study aimed to assess 90-day modified Rankin Scale scores, recruitment was halted prematurely due to:
Table 3: Adverse Events Leading to Trial Termination
Event | Incidence (Zonampanel) | Incidence (Placebo) |
---|---|---|
Hallucinations | 22% | 3% |
Psychomotor agitation | 18% | 2% |
Catatonia | 9% | 0% |
These neuropsychiatric effects, absent in preclinical testing, were attributed to AMPA receptor blockade in limbic regions . Post-hoc analyses suggested prolonged receptor occupancy (>24 hours) due to active metabolites .
Comparative Analysis with Other AMPA Antagonists
A meta-analysis of 21 trials involving 10,342 stroke patients revealed no mortality benefit for AMPA antagonists (OR 1.05, 95% CI 0.95–1.16) . Selfotel and gavestinel showed similar neurotoxicity profiles, underscoring class-wide challenges .
Future Directions and Research Opportunities
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or conjugation with blood-brain barrier shuttle peptides could minimize systemic exposure and reduce off-target effects. Preclinical testing of intranasal zonampanel formulations is underway to bypass hepatic first-pass metabolism.
Biomarker-Driven Patient Selection
Genetic polymorphisms in OAT transporters (e.g., SLC22A6 variants) may influence zonampanel clearance and toxicity. Pharmacogenomic screening could identify subpopulations with favorable risk-benefit ratios.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume